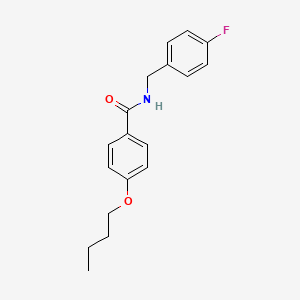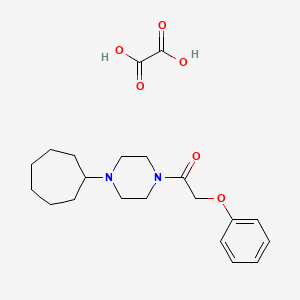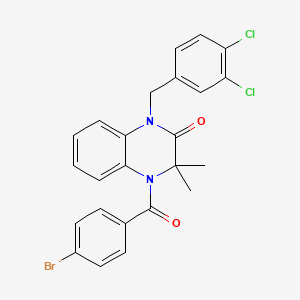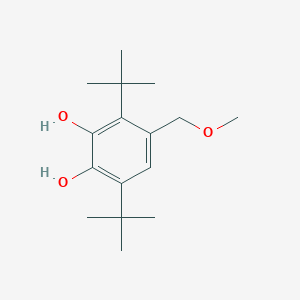![molecular formula C25H36ClNO3 B5053717 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B5053717.png)
2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a dimethyloxan ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dimethyloxan ring, the introduction of the benzyl group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(4-benzyl-2,2-dimethyloxan-4-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3.ClH/c1-24(2)19-25(13-14-29-24,15-20-7-5-4-6-8-20)22(18-27)17-26-16-21-9-11-23(28-3)12-10-21;/h4-12,22,26-27H,13-19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUULRQQJRRHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC2=CC=CC=C2)C(CNCC3=CC=C(C=C3)OC)CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B5053637.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5053645.png)
![N-ethyl-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)ethanamine hydrochloride](/img/structure/B5053668.png)
![1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride](/img/structure/B5053673.png)


![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene](/img/structure/B5053707.png)

![2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5053729.png)

![11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5053736.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5053743.png)

![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5053751.png)
